molecular formula C15H19NO4 B063321 Methyl N-cbz-piperidine-2-carboxylate CAS No. 180609-56-7

Methyl N-cbz-piperidine-2-carboxylate

Cat. No. B063321
M. Wt: 277.31 g/mol
InChI Key: PKYPKDMELOKLKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl N-cbz-piperidine-2-carboxylate involves several key steps. Starting materials such as piperidine-4-carboxylic and piperidine-3-carboxylic acids are converted into corresponding β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with various N-mono-substituted hydrazines yield the target compounds as major products (Matulevičiūtė et al., 2021). Another synthesis approach involves the oxidative decarboxylation and β-iodination of α-amino acid carbamates or amides to produce 2,3-disubstituted piperidines (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of Methyl N-cbz-piperidine-2-carboxylate is characterized by the presence of a piperidine ring, a carboxylate group, and a protecting N-cbz (benzyloxycarbonyl) group. This structure has been analyzed using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, to confirm the identities of the synthesized compounds (Matulevičiūtė et al., 2021).

Chemical Reactions and Properties

Methyl N-cbz-piperidine-2-carboxylate participates in a variety of chemical reactions, especially those relevant to pharmaceutical and organic synthesis. It can undergo hydroxylation, carbonylation, and other modifications that alter its chemical and physical properties for specific applications. For example, N-Cbz protected piperidines show greater regioselectivity in hydroxylation reactions when incubated with certain fungi, leading to predominantly 4-hydroxylated products (Aitken et al., 1998).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Phytopharmaceuticals

    • Piperine, an alkaloid with the piperidine nucleus was discovered and isolated by Hans Christian Ørsted, from the fruits of Piper nigrum .
    • Piperine forms is slightly water soluble and forms monoclinic needles and possess a strong pungent taste .
    • Piperine contains plentiful established health effects and beneficial therapeutic properties .
    • Cells and enzymes are key elements in biotechnological processes to carry out a wide variety of very specific reactions under judicious conditions to produce piperine and their products .
    • Piperine also serves as bio-enhancers in conjunction with drugs to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane, raising the drug’s effect across conformational interaction, and working as a drug receptor .
  • “Methyl N-Cbz-piperidine-2-carboxylate” is a chemical compound with the CAS Number: 180609-56-7 .
  • Its molecular weight is 277.32 .
  • It is a colorless to yellow liquid .
  • It is used in the synthesis of biologically active piperidines .
  • “Methyl N-Cbz-piperidine-2-carboxylate” is a chemical compound with the CAS Number: 180609-56-7 .
  • Its molecular weight is 277.32 .
  • It is a colorless to yellow liquid .
  • It is used in the synthesis of biologically active piperidines .

properties

IUPAC Name

1-O-benzyl 2-O-methyl piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYPKDMELOKLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451852
Record name METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-cbz-piperidine-2-carboxylate

CAS RN

180609-56-7
Record name METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-Cbz-piperidine-2-carboxylate
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